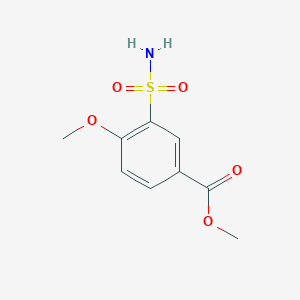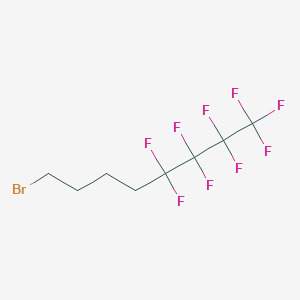
8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane
Vue d'ensemble
Description
8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane is an organofluorine compound with the molecular formula C8H8BrF9. It is characterized by the presence of a bromine atom and nine fluorine atoms attached to an octane backbone. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane typically involves the bromination of a fluorinated octane precursor. One common method is the radical bromination of 1,1,1,2,2,3,3,4,4-nonafluorooctane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorination techniques and high-purity reagents is crucial to achieve the desired product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction: The compound can be reduced to form 1,1,1,2,2,3,3,4,4-nonafluorooctane by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of fluorinated alcohols, ethers, or amines.
Reduction: Formation of fully fluorinated alkanes.
Oxidation: Formation of fluorinated ketones or carboxylic acids.
Applications De Recherche Scientifique
8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules. Its unique properties make it valuable in the development of novel materials and catalysts.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems, including enzyme inhibition and protein binding studies.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Mécanisme D'action
The mechanism of action of 8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane involves its interaction with molecular targets through its bromine and fluorine atoms. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with specific molecular sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2,2,3,3,4,4-Nonafluorooctane: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
8-Chloro-1,1,1,2,2,3,3,4,4-nonafluorooctane: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and physical properties.
Perfluorooctane: Fully fluorinated without any halogen substituents, exhibiting distinct chemical behavior and applications.
Uniqueness
8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane is unique due to the presence of both bromine and multiple fluorine atoms, which confer a combination of high reactivity and stability. This makes it a versatile compound for various chemical transformations and applications .
Propriétés
IUPAC Name |
8-bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF9/c9-4-2-1-3-5(10,11)6(12,13)7(14,15)8(16,17)18/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPWIAVLPDLJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895181 | |
| Record name | 8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38436-18-9 | |
| Record name | 8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38436-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-1,1,1,2,2,3,3,4,4-nonafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

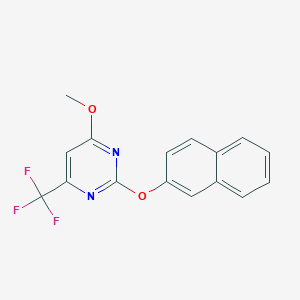
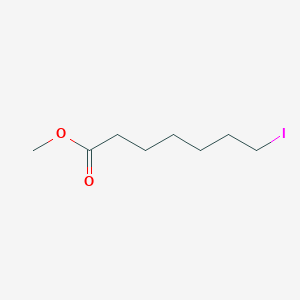
![Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester (9CI)](/img/structure/B3133183.png)

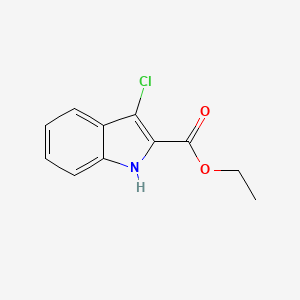
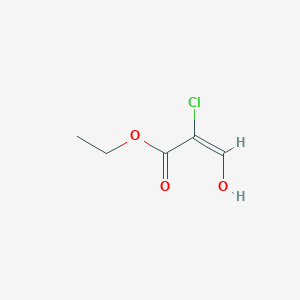

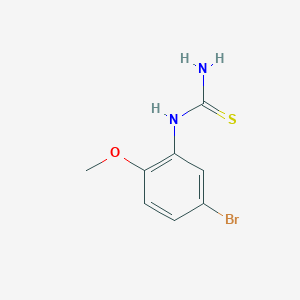
![6-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3133242.png)
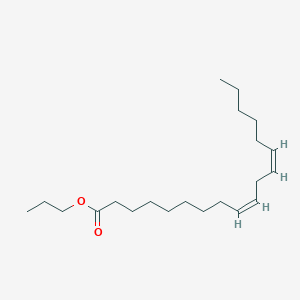
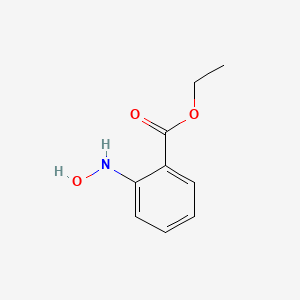
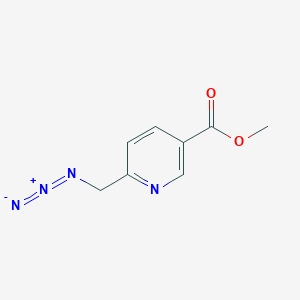
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3133273.png)
